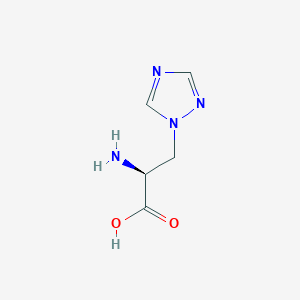

3-(1,2,4-Triazol-1-yl)-L-alanine

Description

Properties

IUPAC Name |

(2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c6-4(5(10)11)1-9-3-7-2-8-9/h2-4H,1,6H2,(H,10,11)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWFTOJHOHJIMQ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NN(C=N1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901044367 | |

| Record name | (alphaS)-alpha-Amino-1H-1,2,4-Triazole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901044367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4819-36-7 | |

| Record name | (alphaS)-alpha-Amino-1H-1,2,4-Triazole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901044367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies for 3 1,2,4 Triazol 1 Yl L Alanine

Established Synthetic Routes for 3-(1,2,4-Triazol-1-yl)-L-alanine

The synthesis of this compound can be approached through various established methods in organic chemistry. These routes primarily involve either the pre-formation of the 1,2,4-triazole (B32235) ring followed by its linkage to an alanine (B10760859) precursor or the construction of the triazole ring from a molecule already containing the amino acid framework.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Triazole Synthesis

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency and reliability in forming covalent bonds. nih.gov This reaction typically involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species, to yield a 1,2,3-triazole. nih.gov The standard CuAAC process leads specifically to 1,4-disubstituted 1,2,3-triazoles. nih.gov

While the classic CuAAC is not the conventional method for synthesizing 1,2,4-triazoles, related metal-catalyzed cycloaddition reactions can be controlled to produce different isomers. mdpi.commdpi.com For instance, catalyst-controlled regioselective [3+2] cycloaddition of isocyanides with diazonium salts can yield either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles depending on whether a silver(I) or copper(II) catalyst is used, respectively. mdpi.com The synthesis of 1,2,4-triazoles can also be achieved through other cycloaddition strategies, such as the reaction of nitriles and 2-diazoacetonitriles with aryldiazonium salts. mdpi.com Therefore, while a direct CuAAC of an azido-alanine precursor with an alkyne would be expected to form a 1,2,3-triazolyl alanine, modified cycloaddition methodologies are required to obtain the 1,2,4-triazole isomer.

Reaction of Alanine with Triazole Derivatives

A common strategy for synthesizing this compound involves the coupling of a pre-formed 1,2,4-triazole ring with a suitable L-alanine derivative. A multi-step synthesis has been reported for a series of 1,2,4-triazole derivatives containing amino acid fragments. google.comnih.gov This process begins with 4-nitroacetophenone, which undergoes carbonyl epoxidation. google.comnih.gov The resulting epoxide is then subjected to a substitution reaction with 1,2,4-triazole. google.comnih.gov Following the successful coupling, the nitro group is reduced to an amine, which is then amidated with a protected amino acid, such as L-alanine. google.comnih.gov This sequence highlights a modular approach where the triazole-containing fragment is first constructed and then linked to the amino acid moiety. google.comnih.gov

Base catalysis plays a crucial role in many synthetic routes leading to 1,2,4-triazole derivatives. In the context of reacting an alanine derivative with a triazole, bases are often employed to facilitate nucleophilic substitution. For example, the reaction of an epoxide intermediate with 1,2,4-triazole can be carried out in a solvent like N,N-dimethylformamide (DMF) in the presence of a base such as sodium hydroxide (B78521) (NaOH). Alkaline conditions are also used for the cyclization step in the synthesis of 1,2,4-triazole-3-thiones from thiosemicarbazide (B42300) precursors. While these reactions are not always conducted in purely aqueous media, the principle of base catalysis is fundamental to achieving the desired product.

Synthesis via Hydrolysis of Dioxolanes

Dioxolanes are frequently used in organic synthesis as protecting groups for carbonyl compounds (aldehydes and ketones) due to their stability towards nucleophiles and bases. They are formed by the acid-catalyzed reaction of a carbonyl compound with a 1,2-diol, such as ethylene (B1197577) glycol. The deprotection, or hydrolysis, of the dioxolane acetal (B89532) or ketal is typically achieved with aqueous acid, which regenerates the carbonyl group.

In the context of synthesizing this compound, a hypothetical route could involve a dioxolane-protected precursor. For instance, a starting material containing a protected aldehyde or ketone functionality could be elaborated to include the triazolyl-alanine structure, with the dioxolane being removed in a final step to unmask a necessary functional group. While the synthesis of enantiopure β-hydroxy-1,3-dioxolanes has been described, a specific, documented pathway for the synthesis of this compound that explicitly details the hydrolysis of a dioxolane intermediate is not prominently featured in the reviewed literature.

Oxidation of N-Allylazoles

The oxidation of an allyl group can be a versatile method for introducing a carboxylic acid or an amino acid precursor. The carbon-carbon double bond of the allyl group is susceptible to cleavage by strong oxidizing agents like ozone (ozonolysis) or potassium permanganate. This cleavage can lead to the formation of aldehydes or carboxylic acids.

A potential, though not widely documented, synthetic route to this compound could start with N-allyl-1,2,4-triazole. Oxidative cleavage of the allyl group could yield a triazolyl-acetaldehyde intermediate. This aldehyde could then be converted into the target amino acid through a method such as the Strecker synthesis, which involves reaction with ammonia (B1221849) and cyanide followed by hydrolysis of the resulting aminonitrile. Alternatively, reductive amination of a corresponding α-keto acid could also furnish the desired amino acid. However, specific examples of this oxidative approach for the synthesis of this compound are not prevalent in the surveyed scientific literature.

Condensation of Glycidol with 1,2,4-Triazole

The reaction between an epoxide, such as glycidol, and a nucleophile like 1,2,4-triazole is a viable method for forming a carbon-nitrogen bond and introducing a hydroxyl group. A key synthetic strategy for related compounds involves the ring-opening of an epoxide by the triazole nitrogen. google.comnih.gov In a relevant multi-step synthesis, an epoxide derived from 4-nitroacetophenone is reacted with 1,2,4-triazole in DMF, a reaction facilitated by a base like NaOH. google.comnih.gov

This reaction proceeds via a nucleophilic attack of one of the nitrogen atoms of the 1,2,4-triazole ring on one of the epoxide's carbon atoms, leading to the opening of the three-membered ring. This results in a propanol (B110389) backbone substituted with the triazole ring. The resulting secondary alcohol can then be further functionalized. For instance, it can be converted to a leaving group to allow for the introduction of an amino group via nucleophilic substitution, or the entire fragment can be coupled with an amino acid derivative to form the final product. google.comnih.gov

Advanced Synthetic Strategies for Triazole-Containing Amino Acid Derivatives

The creation of amino acids bearing a 1,2,4-triazole ring involves sophisticated chemical methods, ranging from the protection of reactive groups to the construction of the heterocyclic ring itself and subsequent incorporation into larger molecules like peptides.

Synthesis of Fmoc-Protected 1,2,4-Triazolyl-α-Amino Acids

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is crucial for the stepwise assembly of peptides via solid-phase peptide synthesis (SPPS). The synthesis of Fmoc-protected 1,2,4-triazolyl-α-amino acids allows for their direct use as building blocks in peptide synthesizers. A general approach involves the protection of a suitable amino acid precursor, followed by the introduction of the triazole moiety. For instance, enantiopure N-(Fmoc)-1H-1,2,4-triazole-α-amino acids can be synthesized from N-Fmoc protected aminoacylamidrazones, which are then cyclized, sometimes using microwave irradiation to facilitate the reaction. rsc.orgresearchgate.net

Commercially available starting materials, such as Fmoc-3-(1,2,4-triazol-1-yl)-Ala-OH, provide a direct route for researchers, bypassing the need for multi-step synthesis of the monomer. scbt.com This Fmoc-protected alanine derivative is a key component for incorporating this compound into peptide sequences. scbt.com The synthesis of novel Fmoc-protected 1,2,4-triazolyl-α-amino acids and their subsequent dipeptides has been reported, highlighting their potential as antifungal agents. researchgate.net

A new class of 1,4-substituted 1,2,3-triazole-based unnatural amino acids has also been demonstrated using a click reaction between N-Fmoc amino alkyl azides and propiolic acid. nih.gov While this applies to 1,2,3-triazoles, the principle of using protected amino acid precursors for triazole formation is a shared strategy.

Table 1: Examples of Synthesized Fmoc-Protected Triazole Amino Acid Derivatives

| Compound | Starting Material | Key Reagents | Application | Reference |

|---|---|---|---|---|

| Fmoc-3-(1,2,4-triazol-1-yl)-Ala-OH | Alanine derivative | Fmoc-OSu | Peptide Synthesis | scbt.com |

| N-Fmoc-1H-1,2,4-triazole-α-amino acids | N-Fmoc-aminoacylamidrazones | Acetic acid, Microwave | Peptide Synthesis | rsc.orgresearchgate.net |

| Fmoc-protected 1,2,4-triazolyl-α-amino acids | α-amino acid | 1,2,4-triazole | Antifungal dipeptides | researchgate.net |

Incorporation of 1,2,4-Triazole into Peptides

The integration of 1,2,4-triazole-containing amino acids into peptide chains is a key strategy to create peptidomimetics with enhanced stability and novel biological activities. nih.gov This is typically achieved using solid-phase peptide synthesis (SPPS), where the Fmoc-protected triazole amino acid is coupled to the growing peptide chain on a solid support. rsc.orgnih.gov

The process involves standard SPPS protocols: the resin-bound peptide's N-terminal Fmoc group is removed, and the next Fmoc-protected amino acid, in this case, Fmoc-3-(1,2,4-triazol-1-yl)-L-alanine, is activated and coupled. rsc.org The efficiency of the coupling can be monitored, and the cycle is repeated to build the desired peptide sequence. rsc.org This method allows for the precise placement of the triazole-containing residue within the peptide backbone. nih.gov The incorporation of the triazole moiety can decrease the molecule's susceptibility to enzymatic degradation. nih.gov

Beyond using pre-formed triazole amino acids, triazole rings can also be formed on the peptide backbone. For 1,2,3-triazoles, this is often accomplished via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". nih.gov This involves synthesizing peptides with azide and alkyne functionalities at specific positions and then reacting them to form the triazole ring. nih.gov While more commonly applied for 1,2,3-triazoles, the concept of post-synthesis modification to introduce heterocyclic rings is a powerful tool in peptide chemistry.

Synthesis of Triheterocyclic Compounds as Precursors

The synthesis of complex heterocyclic systems can serve as a foundational step for creating novel amino acid derivatives. One approach involves the creation of C–N-linked triheterocyclic compounds. For example, 3,5-ditetrazolyl-1,2,4-triazole (DTT) has been synthesized from 3,5-diamino-1,2,4-triazole. rsc.org Such compounds, with their multiple nitrogen-rich rings, can be further functionalized to introduce an amino acid side chain.

Another strategy is the synthesis of fused bicyclic rsc.orgnih.govnih.gov-triazoles starting from amino acids. nih.gov This modular, three-step procedure combines carboxylic acids with acyl hydrazines to generate medicinally relevant fused triazole structures. This method is versatile, tolerating a range of functional groups and allowing for the formation of 5-, 6-, and 7-membered rings fused to the triazole. nih.gov

Furthermore, triheterocyclic precursors for biheterocyclic amino acids can be prepared through 1,3-dipolar cycloaddition reactions. researchgate.net For instance, heterocyclic alkynes can be reacted with an azido-containing building block, such as an oxazoline (B21484) derivative, to form a triazole ring linked to another heterocycle. researchgate.net These resulting triheterocyclic structures are designed as precursors that can be converted into amino acids. researchgate.net The reaction of 1,2,3-triazole-4-carbohydrazides with other reagents can also lead to the formation of fused heterocyclic systems like 7H- rsc.orgnih.govnih.govtriazolo[3,4-b] rsc.orgnih.govchromatographyonline.comthiadiazines. researchgate.net

Functionalization of Amino Acids via "Transamination" to 1,2,4-Triazoles

While classical transamination involves the transfer of an amino group to a keto acid, the term can be used more broadly in synthetic chemistry to describe the conversion of one functional group to an amine or a nitrogen-containing heterocycle. In the context of this compound synthesis, this refers to strategies where a precursor amino acid is chemically modified to introduce the 1,2,4-triazole ring.

One general and powerful method for synthesizing 1,2,4-triazoles is the reaction of hydrazides or amidrazones with various one-carbon electrophiles. For instance, enantiopure N-protected-aminoacylamidrazones can be cyclized with reagents like acetic acid under microwave irradiation to form the corresponding N-protected-3-(α-aminoacyl)-1H-1,2,4-triazoles. rsc.orgresearchgate.net This method directly functionalizes an amino acid derivative into a triazole-containing one.

Another approach involves the cyclization of thiosemicarbazide derivatives. Thiosemicarbazides can be prepared from acid hydrazides, and subsequent cyclization, often in the presence of a base, yields 4-amino-1,2,4-triazole-3-thiones. nih.govfarmaciajournal.com The amino group at the 4-position can be further modified. For example, condensation with aldehydes or ketones can form Schiff bases, providing a route to a variety of substituted 1,2,4-triazoles. researchgate.net

The synthesis of 1,2,4-triazoles can also be achieved from amidines through oxidative functionalization of a C(sp3)-H bond, using a copper catalyst and an oxidant. nih.gov This allows for the construction of the triazole ring from readily available starting materials.

Table 2: General Strategies for 1,2,4-Triazole Ring Formation on Amino Acid Scaffolds

| Precursor Functional Group | Key Reagents/Method | Resulting Structure | Reference |

|---|---|---|---|

| N-protected-aminoacylamidrazone | Acetic acid, Microwave | N-protected-3-(α-aminoacyl)-1H-1,2,4-triazole | rsc.orgresearchgate.net |

| Thiosemicarbazide | Base-mediated cyclization | 4-Amino-1,2,4-triazole-3-thione | nih.govfarmaciajournal.com |

| Amidine | Copper-catalyzed oxidative cyclization | Substituted 1,2,4-triazole | nih.gov |

Chiral Synthesis and Enantioseparation Techniques for this compound and its Analogs

The biological activity of amino acids is highly dependent on their stereochemistry. Therefore, obtaining enantiomerically pure this compound is critical. This can be achieved either through asymmetric synthesis, which directly produces the desired enantiomer, or by separating a racemic mixture.

Application of Chiral Derivatizing Reagents

For the separation of racemic mixtures of triazole-containing amino acids, an indirect approach is often employed. This involves reacting the racemate with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard chromatographic techniques like high-performance liquid chromatography (HPLC).

A variety of CDAs are available for the derivatization of amino acids. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine-amide, FDAA) is a classic example that reacts with the amino group to form stable diastereomers. nih.gov Other effective CDAs include those based on s-triazine. For example, chiral dichloro- and monochloro-s-triazines, prepared by reacting cyanuric chloride with amino acid amides, have been successfully used to separate the enantiomers of proteinogenic amino acids. chromatographyonline.comnih.gov The resulting diastereomers are separated by reversed-phase HPLC. chromatographyonline.com

Fluorogenic reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can also be used. koreascience.kr NBD-F reacts with amino acids to produce highly fluorescent derivatives, which aids in their detection. The resulting NBD-derivatized amino acids can then be separated on chiral stationary phases (CSPs), such as those derived from amylose (B160209) tris(3,5-dimethylphenylcarbamate). koreascience.kr This method has been shown to be effective for determining the enantiomeric purity of amino acids. koreascience.kr

Table 3: Common Chiral Derivatizing Agents for Amino Acid Enantioseparation

| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Separation Technique | Reference |

|---|---|---|---|

| Marfey's Reagent (FDAA) | Primary/Secondary Amines | HPLC | nih.gov |

| Chiral s-Triazines | Primary/Secondary Amines | Reversed-Phase HPLC | chromatographyonline.comnih.gov |

| NBD-F (followed by chiral column) | Primary/Secondary Amines | Chiral HPLC with Fluorescence Detection | koreascience.kr |

| Edman-type reagents (e.g., DBD-PyNCS) | Primary/Secondary Amines | HPLC with Fluorescence Detection | nih.gov |

HPLC-based Enantioseparation

The direct separation of the enantiomers of this compound, and other non-proteinogenic amino acids, can be effectively achieved using chiral stationary phases (CSPs) in HPLC. The selection of the appropriate CSP and mobile phase is crucial for obtaining good resolution. Two major types of CSPs have demonstrated significant utility for the separation of triazole-containing compounds and amino acids: polysaccharide-based CSPs and macrocyclic glycopeptide-based CSPs. sigmaaldrich.comnih.gov

Polysaccharide-Based Chiral Stationary Phases:

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used for the enantioseparation of a broad range of chiral compounds, including various triazole derivatives. nih.govnih.gov For instance, cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC) coated on aminopropylsilica has been successfully used to resolve the enantiomers of several chiral triazole compounds. nih.gov The separation is typically achieved using a normal-phase mode with a mobile phase consisting of a mixture of an alkane (like n-hexane) and an alcohol (such as ethanol, propanol, or isopropanol). nih.gov The choice of alcohol and its proportion in the mobile phase, along with the column temperature, are key parameters that are optimized to achieve baseline separation. nih.gov

Macrocyclic Glycopeptide-Based Chiral Stationary Phases:

For underivatized amino acids, which exist as zwitterions and have poor solubility in the non-polar solvents used in normal-phase chromatography, macrocyclic glycopeptide-based CSPs are particularly effective. sigmaaldrich.com These CSPs, such as those employing teicoplanin as the chiral selector, are compatible with aqueous-organic mobile phases, making them ideal for the direct analysis of polar and ionic compounds like amino acids. sigmaaldrich.com The separation mechanism often involves a combination of hydrophobic, ionic, and hydrogen-bonding interactions between the analyte and the CSP. A simple and effective mobile phase system for the enantiomeric resolution of many underivatized amino acids on a teicoplanin-based column consists of a mixture of methanol (B129727) and water with a small amount of an acidic or basic modifier to control the ionization state of the analyte and the CSP. sigmaaldrich.com

The following table summarizes representative HPLC conditions for the enantioseparation of compounds structurally related to this compound, illustrating the application of different chiral stationary phases and mobile phases.

Table 1: Representative HPLC Conditions for Enantioseparation of Related Chiral Compounds

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |

| DL-Alanine | Astec® CHIROBIOTIC® T | 30:70:0.02 (v/v/v) Water:Methanol:Formic Acid | 1.0 | UV, 205 nm | sigmaaldrich.com |

| Triazole Fungicides | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Ethanol | Not Specified | Not Specified | nih.gov |

Compound Index

The following table lists the chemical compounds mentioned in this article.

Biochemical Pathways and Metabolic Fate of 3 1,2,4 Triazol 1 Yl L Alanine

Metabolic Origins and Biotransformation Pathways

Formation as a Metabolite of Triazole Fungicides

3-(1,2,4-Triazol-1-yl)-L-alanine is a well-established metabolite of various triazole-based fungicides. These fungicides, widely used in agriculture, share a common structural feature: the 1,2,4-triazole (B32235) ring. nih.govnih.gov When these fungicides are applied to plants, they undergo metabolic processes that can lead to the formation of this compound.

Enzymatic Synthesis of β-(1,2,4-Triazol-1-yl)alanine by Cysteine Synthase in Plants

The biosynthesis of β-(1,2,4-triazol-1-yl)alanine in higher plants is catalyzed by the enzyme cysteine synthase (EC 2.5.1.47). colab.wswikipedia.org This enzyme, which plays a central role in cysteine metabolism, facilitates the reaction between O-acetyl-L-serine and 1,2,4-triazole to form the alanine (B10760859) conjugate. colab.ws

The cysteine synthase enzyme responsible for this reaction has been purified and characterized from various plant sources, including the leaves of Brassica juncea and seedlings of pea (Pisum sativum). colab.ws In Brassica juncea, the enzyme has an apparent molecular weight of 52,000 and is composed of two identical subunits, each containing one molecule of pyridoxal (B1214274) 5'-phosphate. colab.ws In pea seedlings, three different forms of cysteine synthase have been identified. colab.ws

Cysteine synthase exhibits a broad substrate specificity, enabling it to catalyze reactions with various compounds beyond its primary substrates for cysteine synthesis (O-acetyl-L-serine and hydrogen sulfide). wikipedia.org The enzyme can utilize 1,2,4-triazole as a substrate in place of hydrogen sulfide, leading to the formation of β-(1,2,4-triazol-1-yl)alanine. colab.ws

The kinetic properties of cysteine synthase have been studied, revealing a Km value of 2.5 mM for O-acetyl-L-serine and 43 μM for sulfide. colab.ws The enzyme is also capable of synthesizing other heterocyclic β-substituted alanines, such as β-(pyrazol-1-yl)-L-alanine and β-(3-amino-1,2,4-triazol-1-yl)-L-alanine. colab.ws Studies on cysteine synthase isoforms from spinach have shown that while all three tested isoforms could catalyze both cysteine and cyanoalanine synthesis, they did so with different efficiencies, indicating distinct physiological roles. nih.gov This versatility highlights the enzyme's role in detoxifying or metabolizing xenobiotics, including triazole compounds.

Metabolism of 3-Amino-1,2,4-triazole (Amitrole) in Plants and Animals

Amitrole (B94729), a nonselective systemic triazole herbicide, undergoes metabolism in both plant and animal systems. wikipedia.org In plants, one of the metabolic pathways for amitrole involves its conversion to β-(3-amino-1,2,4-triazol-1-yl)-L-alanine, a reaction also catalyzed by cysteine synthase. colab.wswikipedia.org

In rats, orally administered amitrole is primarily excreted unchanged in the urine within the first 24 hours. nih.gov However, a smaller portion is metabolized into other compounds. Two identified metabolites in rat urine are 3-amino-5-mercapto-1,2,4-triazole (B94436) and 3-amino-1,2,4-triazolyl-(5)-mercapturic acid, which together account for about 6% of the administered dose. nih.gov This indicates that while the primary route of elimination is excretion of the parent compound, biotransformation pathways do exist in animals.

Conjugation with Amino Acids and Sugars in Plant Systems

Further metabolic processing of this compound and other xenobiotic-derived amino acids in plants can involve conjugation with other endogenous molecules, such as amino acids and sugars. This is a common detoxification strategy in plants to increase the water solubility of foreign compounds and facilitate their sequestration into vacuoles or incorporation into cell wall components. While the specific conjugates of this compound with other amino acids and sugars are not extensively detailed in the provided context, this pathway is a recognized metabolic fate for similar compounds in plant systems.

Impact on Endogenous Metabolic Processes

The presence of this compound and its precursor, amitrole, can have significant impacts on various endogenous metabolic processes.

Amitrole is a known inhibitor of several enzymes. wikipedia.org It acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase, an enzyme involved in histidine biosynthesis. wikipedia.org This inhibition is utilized in molecular biology as a selection method in yeast two-hybrid systems. wikipedia.org Furthermore, amitrole inhibits catalase, an enzyme that breaks down hydrogen peroxide. nih.govcapes.gov.br

In human differentiated adipocytes, the inhibition of catalase by amitrole leads to increased intracellular levels of hydrogen peroxide. nih.govnih.gov This oxidative stress triggers a cascade of metabolic and inflammatory responses, including:

Reduced activity of glutathione (B108866) peroxidase. nih.gov

Decreased gene expression of several antioxidant enzymes. nih.gov

Activation of the NF-κB inflammatory pathway and increased expression of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov

Reduced expression of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of adipogenesis and glucose metabolism. nih.gov

Altered glucose and lipid metabolism, characterized by reduced glucose uptake, decreased expression of the GLUT4 glucose transporter, and reduced lipolysis. nih.govnih.gov

In the methanogen Methanococcus voltae, mutants resistant to 1,2,4-triazole-3-alanine were found to excrete several amino acids, including histidine, proline, phenylalanine, and tyrosine. nih.gov This suggests that the compound or its analog interferes with general amino acid biosynthetic control mechanisms in this microorganism. nih.gov

Interference with Histidine Metabolism

Direct research specifically detailing the interference of this compound with histidine metabolism is limited. However, the biochemical activity of structurally related triazole compounds provides a basis for inferred potential interactions.

A closely related compound, 3-amino-1,2,4-triazole (also known as amitrole), is a well-documented inhibitor of histidine biosynthesis. wikipedia.org Research has shown that amitrole non-competitively inhibits the enzyme imidazoleglycerol-phosphate dehydratase, which is a crucial step in the synthesis of the amino acid histidine in bacteria, algae, and yeast. nih.govnih.gov This inhibition leads to the accumulation of the histidine precursor, imidazoleglycerol. nih.gov The addition of histidine to the growth media of organisms treated with amitrole has been shown to restore normal growth, confirming its specific action on this pathway. nih.gov

Furthermore, studies on mutants of the methanogen Methanococcus voltae resistant to the isomer 1,2,4-triazole-3-alanine (note the different attachment point of the alanine group) showed that these mutants excrete several amino acids, including histidine. nih.gov This suggests that a disruption in the feedback regulation of amino acid biosynthesis, including that of histidine, is a consequence of resistance to a triazole-alanine compound. nih.gov

While these findings relate to structurally similar molecules, they suggest a potential mechanism by which this compound could interact with histidine metabolism, likely through the action of its 1,2,4-triazole ring. The triazole moiety is known to be a bioisostere of the amide bond and can interact with biological targets. d-nb.infonih.gov However, without direct experimental evidence, the specific action of this compound on histidine pathway enzymes remains an area for further investigation.

Table 1: Compounds and their Observed Interaction with Histidine Metabolism

| Compound | Organism(s) Studied | Observed Effect | Reference |

| 3-Amino-1,2,4-triazole (Amitrole) | Chlorella vulgaris, Prototheca zopfii, Salmonella typhimurium | Inhibition of imidazoleglycerol phosphate (B84403) dehydratase, leading to reduced histidine synthesis. | nih.gov, nih.gov |

| 1,2,4-Triazole-3-alanine | Methanococcus voltae (mutants) | Resistance to the compound led to the excretion of histidine, suggesting an interaction with amino acid biosynthetic control. | nih.gov |

Effects on Carbohydrate Metabolism (e.g., Glycogen (B147801) Levels)

Specific data on the direct effects of this compound on carbohydrate metabolism and glycogen levels are not extensively detailed in the current scientific literature. The primary focus of research on this compound has been its role as a metabolite of triazole fungicides. fao.org

However, studies on the related compound 3-amino-1,2,4-triazole (amitrole) have shown effects on broader metabolic processes that include carbohydrate and lipid metabolism. For instance, amitrole was found to affect the in vivo formation of liver triglycerides in rats. nih.gov Another study in human differentiated adipocytes demonstrated that inhibiting catalase with amitrole leads to increased hydrogen peroxide levels, which in turn impacts inflammation and metabolism within these fat cells. nih.gov

While the L-alanine portion of this compound is a glucogenic amino acid involved in glucose production in the liver, it is unclear how the attachment of the triazole ring modifies this function. nih.gov There is no direct evidence from the available research to conclude that this compound has a significant impact on glycogen storage or other specific pathways of carbohydrate metabolism.

Alterations in Enzyme Activity (e.g., Alanine Aminotransferase)

There is a lack of direct research on the effects of isolated this compound on the activity of alanine aminotransferase (ALT). However, studies on the parent triazole fungicides, from which triazole alanine is a metabolite, provide some context.

Alanine aminotransferase is an enzyme found predominantly in the liver, and its elevated levels in the bloodstream are a key biomarker for liver damage. researchgate.net Studies on rats exposed to the triazole fungicide hexaconazole (B1673136) showed a significant increase in serum ALT levels, indicating hepatotoxicity. researchgate.net Since this compound is a metabolite of such fungicides, its presence is associated with the toxic effects of the parent compounds, although its own contribution to this toxicity is not precisely defined.

Conversely, studies have shown that the amino acid L-alanine itself can have a protective effect on the liver. In rats with chemically induced liver injury, the administration of high doses of alanine significantly reduced the elevation of plasma transaminase levels, suggesting a role in mitigating liver damage. nih.gov

Given that this compound is an alanine derivative, its effect on ALT is complex and not fully understood. It is a component of a metabolic pathway that, in the case of parent fungicide exposure, results in elevated ALT, yet it contains a moiety (alanine) that has been shown to be potentially protective. Direct studies are required to determine whether this compound itself inhibits, induces, or has no direct effect on alanine aminotransferase activity.

Table 2: Related Compounds and their Influence on Alanine Aminotransferase (ALT)

| Compound/Substance | Context of Study | Effect on ALT Levels | Reference |

| Hexaconazole (a triazole fungicide) | Oral administration in rats | Significant increase in serum ALT. | researchgate.net |

| L-alanine | Administration in rats with liver injury | Significant reduction in elevated plasma transaminase levels. | nih.gov |

Biological Activities and Research Applications of 3 1,2,4 Triazol 1 Yl L Alanine and Its Derivatives

Antimicrobial and Antifungal Activities

The 1,2,4-triazole (B32235) ring is a key component in numerous antimicrobial and antifungal agents. nih.govsemanticscholar.org This heterocyclic system is known to interact with biological targets, leading to the inhibition of essential pathways in microorganisms.

Inhibition of Fungal Growth (e.g., Aspergillus Species, Physalospora piricola)

Derivatives of 1,2,4-triazole have demonstrated significant efficacy in inhibiting the growth of various fungal species. For instance, novel dipeptides incorporating 1,2,4-triazole with alanine (B10760859) and glycine (B1666218) have been synthesized and tested against several Aspergillus species, including Aspergillus versicolor, Aspergillus flavus, and Aspergillus candidus. mdpi.com In one study, synthesized 1,2,4-triazole derivatives showed broad-spectrum antifungal activities against several phytopathogenic fungi, including Physalospora piricola. nih.gov Notably, certain derivatives exhibited exceptional activity against P. piricola, with EC50 values as low as 10.126 µg/mL. nih.gov The antifungal activity of these compounds is often attributed to the lipophilic nature of protective groups like 9-fluorenylmethoxycarbonyl (Fmoc), which enhances interaction with the fungal membrane. mdpi.com

Table 1: Antifungal Activity of selected 1,2,4-Triazole Derivatives against Physalospora piricola

| Compound | EC50 (µg/mL) |

|---|---|

| 8d | 10.808 |

| 8k | 10.126 |

Data sourced from a study on novel 1,2,4-triazole derivatives containing amino acid fragments. nih.gov

Disruption of Fungal Cell Structures and Biosynthetic Pathways

The primary mechanism of action for many triazole-based antifungals involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov The triazole moiety can bind to the heme iron within the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), blocking the synthesis of ergosterol. mdpi.comnih.gov This disruption leads to the accumulation of toxic sterol intermediates, altered membrane fluidity and function, and ultimately, inhibition of fungal growth. nih.gov The structural integrity of the fungal cell wall, which is composed of chitin, glucans, and glycoproteins, is compromised, leading to cell lysis. nih.gov

Anti-Tuberculosis Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. nih.gov While specific studies on the anti-tuberculosis activity of 3-(1,2,4-triazol-1-yl)-L-alanine are limited, various derivatives of the 1,2,4-triazole scaffold have shown promise. For instance, certain 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole derivatives have been synthesized and evaluated for their tuberculostatic activity. nih.gov A screening of a large compound library identified several scaffolds, including those containing triazole rings, with significant activity against M. tuberculosis. nih.gov The structure-activity relationship studies of these compounds are crucial for developing more potent antitubercular drugs. nih.gov

Anticancer Activity

The 1,2,4-triazole scaffold is a privileged structure in the development of anticancer agents. biointerfaceresearch.com Derivatives of this heterocycle have demonstrated antiproliferative effects against various cancer cell lines. In one study, a series of triazole derivatives, including a compound structurally related to this compound, exhibited significant anticancer activity with an IC50 value of 0.126 µM against MCF-7 breast cancer cells. The mechanism of action was found to involve the induction of cell cycle arrest and apoptosis through mitochondrial pathways. Other studies have shown that 1,2,4-triazole derivatives can act as potent allosteric inhibitors of p97, an ATPase involved in protein homeostasis, which is a promising target for cancer therapy. nih.gov The antiproliferative activity of these compounds in HCT116 colon cancer cells was observed at concentrations around 2 µM. nih.gov

Table 2: Anticancer Activity of a 1,2,4-Triazole Derivative

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.126 |

Data from a study on the antiproliferative effects of a series of triazole derivatives.

Protein Engineering and Peptidomimetic Applications

The unique properties of this compound make it a valuable tool in protein engineering and the design of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved properties, such as enhanced stability and bioavailability. nih.gov

Enhanced Metabolic Stability and Resistance to Enzymatic Degradation in Protein Analogs

A significant limitation of using natural peptides as therapeutic agents is their rapid degradation by proteases in the body. nih.gov The incorporation of non-natural amino acids like this compound into peptide sequences can overcome this challenge. The triazole moiety is resistant to enzymatic cleavage, thereby conferring enhanced metabolic stability to the resulting peptide analogs. This increased resistance to degradation prolongs the half-life and therapeutic efficacy of the molecule. The 1,2,3-triazole ring, a close relative, is known to be a good mimic of the trans-amide bond in peptides, maintaining planarity and hydrogen bonding capabilities while being resistant to hydrolysis. nih.govmdpi.com This principle of bioisosteric replacement is a cornerstone of modern drug design, and this compound provides a valuable building block for creating more robust and effective peptide-based drugs. nih.gov

Development of Triazole-Containing Peptides

The incorporation of triazole moieties into peptides is a significant strategy in medicinal chemistry to create peptidomimetics with enhanced properties. The 1,2,3-triazole ring, in particular, is recognized as a stable bioisostere for the amide bond in peptides. nih.gov This substitution can lead to peptidomimetics with increased resistance to enzymatic degradation by proteases. nih.gov

While much of the research has focused on 1,2,3-triazoles, the development of peptides containing 1,2,4-triazole structures, such as those derived from this compound, is an area of growing interest. These modifications aim to improve the stability and binding affinity of peptides by introducing favorable interactions at the biological target's surface. nih.gov The synthesis of such peptides can be achieved through methods like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is often combined with solid-phase peptide synthesis (SPPS). nih.gov This allows for the creation of libraries of peptidomimetics for screening various biological activities. For instance, a study detailed the synthesis of a new class of pseudopeptidic nih.govnih.govacs.orgtriazines composed of two different amino acids, where the N-terminal arylglycine and the peptidic amide nitrogen atoms are linked through a urea (B33335) moiety. nih.gov

The primary goals for incorporating triazoles into peptide structures include:

Synthesizing peptidotriazoles by replacing one or more amide bonds with triazole units.

Creating mimics of β-turn secondary structures, which are important for protein folding studies.

Modifying amino acid side chains with the triazole motif to enhance stability or binding affinity.

Macrocyclization of peptidomimetics to regulate biological activity and stability. nih.gov

Adhesive antimicrobial peptides containing 3,4-dihydroxy-L-phenylalanine (DOPA) residues have been developed for direct one-step surface coating, demonstrating the versatility of modified amino acids in creating functional peptides. mdpi.com While not a direct example of a this compound peptide, this research highlights the potential of incorporating non-canonical amino acids to confer novel properties, such as enhanced adhesion and antimicrobial activity. mdpi.com

Genetic Incorporation of Noncanonical Amino Acids in Biocatalysis

The genetic incorporation of noncanonical amino acids (ncAAs) into proteins is a powerful tool for enzyme engineering and biocatalysis research. acs.org This technique allows for the site-specific insertion of amino acids with novel functionalities, enabling detailed studies of enzyme mechanisms and the creation of enzymes with enhanced or new catalytic properties. nih.govacs.org

A notable example relevant to triazole-containing amino acids is the biosynthetic replacement of a histidine residue in phage lambda lysozyme (B549824) with 1,2,4-triazole-3-alanine (Taz). nih.gov In this study, the H31N-H137N double mutant of the lysozyme, which contains only one histidine at position 48, was used. nih.gov A histidine-auxotrophic strain of E. coli was utilized to achieve approximately 75% incorporation of Taz at this position. nih.gov The resulting Taz-containing enzyme was purified and characterized. nih.gov This research demonstrated the feasibility of incorporating a triazole-containing amino acid into a protein, opening avenues for modulating enzyme properties by introducing functionalities not found in the canonical 20 amino acids.

The general workflow for the genetic incorporation of ncAAs involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the ncAA and does not cross-react with the host's endogenous amino acids and tRNAs. This allows the ncAA to be incorporated in response to a unique codon, typically an amber stop codon (UAG), that has been introduced at the desired site in the gene encoding the protein of interest.

The incorporation of ncAAs can be used to:

Probe enzyme mechanisms by introducing subtle changes to active site residues. nih.gov

Facilitate protein structure determination through the incorporation of heavy atoms.

Modulate noncovalent interactions and the lifetimes of reaction intermediates.

Introduce spectroscopic probes for techniques like electron paramagnetic resonance (EPR) and infrared (IR) spectroscopy. acs.org

Create novel biocatalysts for challenging chemical transformations. ucsb.edu

For example, a system for the site-specific incorporation of 3,4-dihydroxy-L-phenylalanine (DOPA) with high efficiency and fidelity has been reported, leading to the creation of a bacterial strain with DOPA as its 21st amino acid building block. nih.gov This showcases the potential for creating autonomous systems for the production of proteins with integrated ncAAs.

Environmental and Toxicological Research

Metabolite in Aquatic Ecosystems and Effects on Aquatic Life

Triazole fungicides and their metabolites are recognized as environmental contaminants that can be found in groundwater, surface water, and even drinking water. nih.gov Due to their molecular properties, such as low molecular weight and moderate lipophilicity, they can be readily absorbed and may persist in sediments and on organic surfaces within aquatic ecosystems. nih.gov

This compound, also known as triazole alanine (TA), is a common metabolite of all triazole fungicides. scbt.com While the parent fungicides are known to negatively affect a range of non-target aquatic organisms by influencing metabolic processes like photosynthesis and antioxidant defense systems, specific data on the ecotoxicological effects of the this compound metabolite on aquatic life are less documented. nih.gov

However, studies on related triazole compounds provide some insight into their potential environmental impact. For instance, the aquatic toxicity of 3-nitro-1,2,4-triazol-5-one (NTO), another triazole derivative, has been evaluated. dtic.milresearchgate.net In these studies, NTO was found to be relatively stable in aquatic media. dtic.mil Toxicity testing on the freshwater organism Ceriodaphnia dubia and the unicellular green algae Selenastrum capricornutum was conducted under pH-adjusted conditions due to the acidic nature of NTO in solution. dtic.milresearchgate.net The results indicated that NTO is practically non-toxic to these organisms based on the Chemical Scoring System for Hazard and Exposure Identification. researchgate.net

It is important to note that the toxicity of metabolites can differ from the parent compounds. For example, the metabolite prothioconazole-desthio was found to have higher toxicity to the aquatic plant Lemna minor than its parent compound, prothioconazole. researchgate.net This highlights the need for specific toxicological evaluations of key metabolites like this compound to accurately assess the environmental risk of triazole fungicide use.

A summary of aquatic toxicity data for a related triazole compound, 3-nitro-1,2,4-triazol-5-one (NTO), is presented below.

Aquatic Toxicity of 3-Nitro-1,2,4-triazol-5-one (NTO)

| Organism | Test Duration | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Ceriodaphnia dubia (Water flea) | 7 days | IC25 (Reproduction) | 51 | researchgate.net |

| Ceriodaphnia dubia (Water flea) | 7 days | IC50 (Reproduction) | 57 | researchgate.net |

| Selenastrum capricornutum (Green algae) | 96 hours | IC20 (Growth inhibition) | 2195 | researchgate.net |

| Selenastrum capricornutum (Green algae) | 96 hours | IC50 (Growth inhibition) | 3465 | researchgate.net |

Residue Analysis in Crops

The analysis of pesticide residues in agricultural products is crucial for ensuring food safety and compliance with regulatory limits. mdpi.com this compound (triazole alanine, TA) is a significant plant metabolite of triazole fungicides. fao.org Its residues, along with other triazole derivative metabolites, are primarily associated with plant commodities. fao.org

The analysis of these polar metabolites can be challenging. nih.gov Modern analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), are commonly employed for the simultaneous determination of multiple pesticide residues, including their metabolites, in various crop matrices. nih.gov Sample preparation is a critical step and often involves extraction with a solvent like acetonitrile, followed by a clean-up step using techniques such as dispersive solid-phase extraction (d-SPE). nih.gov

A study on the analysis of 380 pesticides in various beans, including soybeans and mung beans, highlights the importance of the sample grinding process for efficient extraction of incurred residues. mdpi.com The validation of such multi-residue methods typically involves assessing parameters like recovery rates, relative standard deviation (RSD), and the limit of quantification (LOQ). For a method analyzing four insecticides and their metabolites in eggplant, the average recovery rates were between 73.5% and 103.7%, with RSDs from 1.1% to 18.3%, and LOQs ranging from 0.01 to 0.05 mg/kg, demonstrating the method's suitability for residue analysis. nih.gov

The table below provides an example of a validated analytical method for pesticide residue analysis in a crop matrix, which is a similar approach to what would be used for this compound.

Example of a Validated Multi-Residue Analysis Method in Eggplant

| Parameter | Value Range | Reference |

|---|---|---|

| Average Recovery Rate | 73.5% - 103.7% | nih.gov |

| Relative Standard Deviation (RSD) | 1.1% - 18.3% | nih.gov |

| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg | nih.gov |

| Linearity (R²) | >0.99 | nih.gov |

Advanced Analytical Techniques for 3 1,2,4 Triazol 1 Yl L Alanine Research

Chromatographic Methods

Chromatography is a fundamental technique for the separation of 3-(1,2,4-Triazol-1-yl)-L-alanine from other components in a sample mixture. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and related polar metabolites. sciex.comsciex.com Due to the compound's polar nature, which results in limited retention on conventional reversed-phase columns, specific HPLC methods have been developed. These often involve hydrophilic interaction liquid chromatography (HILIC) or the use of specialized columns and mobile phases to achieve effective separation. helixchrom.com

For the analysis of underivatized amino acids, including alanine (B10760859) derivatives, mixed-mode columns that combine reversed-phase and cation-exchange mechanisms can be employed. helixchrom.com A common approach for the analysis of triazole metabolites involves using a C18 reversed-phase column with a gradient elution. sciex.comnih.gov The mobile phase typically consists of an aqueous component, often with an acid modifier like acetic acid or formic acid to improve peak shape, and an organic component such as methanol (B129727) or acetonitrile. sciex.com

Table 1: Exemplary HPLC Parameters for Triazole Metabolite Analysis

| Parameter | Value |

| Column | Aquasil C18 (3x150 mm; 3 µm) |

| Mobile Phase A | Water + 0.5% Acetic Acid |

| Mobile Phase B | Methanol + 0.5% Acetic Acid |

| Gradient | 2-minute gradient from 100% to 90% aqueous |

| Flow Rate | 0.3 - 0.6 mL/min |

| Detection | UV or Mass Spectrometry |

This table presents a typical set of HPLC conditions that can be adapted for the analysis of this compound, based on methods developed for related triazole metabolites. sciex.comsciex.comnih.gov

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis and purity assessment of this compound. sigmaaldrich.comgavinpublishers.com The principle of separation on TLC is similar to other forms of chromatography, relying on the differential migration of components up a plate coated with a stationary phase (e.g., silica (B1680970) gel) as a solvent (mobile phase) moves by capillary action. biotopics.co.uk

For amino acids and their derivatives, a common mobile phase is a mixture of n-butanol, acetic acid, and water. ifsc.edu.br After development, the spots are visualized, as amino acids are typically colorless. biotopics.co.uk Ninhydrin is a widely used visualization reagent that reacts with the amino group of the alanine moiety to produce a colored spot, usually purple or blue. biotopics.co.ukifsc.edu.br

The retention factor (Rf), which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a key parameter in TLC for compound identification. gavinpublishers.combiotopics.co.uk While specific Rf values for this compound are not extensively documented in publicly available literature, the technique is confirmed for assessing the purity of closely related isomers, such as β-(1,2,4-Triazol-3-yl)-DL-alanine, which has a purity of ≥98% as determined by TLC. sigmaaldrich.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool in the analysis of this compound, providing high sensitivity and structural information. It is almost always coupled with a chromatographic separation technique to handle complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the definitive method for the trace-level quantification of this compound in various matrices. sciex.comresearchgate.netnih.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The analysis of triazole metabolites like triazole alanine by LC-MS/MS can be challenging due to their high polarity and poor fragmentation efficiency, which often results in only a single major fragment ion. sciex.comsciex.com

To overcome these challenges, specialized chromatographic columns, such as porous graphitic carbon (Hypercarb), are sometimes used. researchgate.net These columns provide better retention for very polar compounds. The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which involves selecting a specific precursor ion (the molecular ion of the analyte) and then monitoring for a specific product ion formed through collision-induced dissociation (CID). forensicrti.org This highly specific detection method minimizes interferences from the sample matrix. sciex.comsciex.com

Table 2: MRM Transitions for the Analysis of Triazole Alanine (TAL)

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| Triazole Alanine (TAL) | 157 | 112 |

This table shows a representative MRM transition used for the quantification of triazole alanine. sciex.com

Differential Mobility Spectrometry (DMS) for Enhanced Selectivity

To address the analytical challenge of high chemical noise and interferences in complex matrices, Differential Mobility Spectrometry (DMS) is increasingly being used in conjunction with LC-MS/MS. sciex.comsciex.comresearchgate.net DMS, also known as high-field asymmetric waveform ion mobility spectrometry (FAIMS), is a gas-phase separation technique that separates ions based on their different mobility in high and low electric fields. sciex.com

By integrating a DMS device, such as the SelexION® technology, between the ion source and the mass spectrometer, an additional dimension of separation is introduced. sciex.comsciex.com This significantly enhances selectivity by filtering out interfering ions that may have the same mass-to-charge ratio as the analyte of interest. The application of a compensation voltage (CoV) is optimized for the specific analyte, allowing it to pass through the DMS cell while interfering ions are deflected. sciex.com The use of DMS has been shown to dramatically reduce background noise and improve the accuracy of quantification for triazole metabolites, including triazole alanine, in challenging samples like plant extracts. sciex.comsciex.com

Electrospray Ionization-Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is the most common ionization source used in the LC-MS analysis of this compound and other polar, non-volatile compounds. sciex.comspringernature.com ESI generates gas-phase ions from a liquid solution by applying a high voltage to a nebulized spray. This soft ionization technique typically produces protonated molecules [M+H]+, which are then analyzed by the mass spectrometer.

The efficiency of the ESI process is influenced by several source parameters that are optimized to maximize the signal for the analyte. These include the ion spray voltage, source temperature, and the pressures of the nebulizing and drying gases.

Table 3: Typical ESI-MS Source Parameters for Triazole Metabolite Analysis

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Ion Spray Voltage | 5000 V |

| Source Temperature | 600 °C |

| Nebulizer Gas (Gas 1) Pressure | 40 psi |

| Turbo Gas (Gas 2) Pressure | 80 psi |

| Curtain Gas Pressure | 20 psi |

This table provides a set of optimized ESI source conditions for the analysis of triazole metabolites, including triazole alanine, using a SCIEX QTRAP® system. sciex.comsciex.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool for the analysis of this compound. Its key advantage lies in the ability to acquire high-resolution full scan mass spectrometry data, which facilitates the retrospective analysis of non-target compounds without needing to re-inject samples. nih.gov This technique is particularly valuable for distinguishing the target analyte from matrix interferences, a common challenge in complex samples like soil and agricultural products. nih.govnih.gov

HRMS, often coupled with liquid chromatography (LC), provides precise mass measurements, typically with a mass accuracy of less than 5 ppm. nih.gov This level of accuracy is essential for confirming the elemental composition of the molecule. For this compound (C₅H₈N₄O₂), the expected exact mass is 156.06472551 u. lookchem.com HRMS instruments, such as those based on Orbitrap™ technology, can achieve the high resolving power necessary for this precise measurement, even in challenging matrices. nih.gov The technique's sensitivity allows for low limits of quantification, which is critical for monitoring residue levels in environmental and food samples. nih.govepa.gov

Spectroscopic Characterization

Spectroscopic methods are indispensable for the detailed structural analysis of this compound, providing insights into its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound structure.

¹H NMR spectra of triazole-containing compounds reveal characteristic signals for the protons on the triazole ring and the alanine moiety. The protons of the triazole ring typically appear as distinct singlets in the downfield region of the spectrum. nih.gov The protons of the alanine portion, specifically the α-hydrogen and the β-protons, exhibit chemical shifts and coupling patterns that are indicative of their connectivity. The use of different solvents, such as DMSO-d₆, can influence the chemical shifts observed. nih.govufv.br

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The signals for the carbon atoms of the triazole ring and the carbonyl, α-carbon, and β-carbon of the alanine part can be unambiguously assigned. nih.govufv.br Combining 1D and 2D NMR experiments, such as HMQC and HMBC, allows for the definitive assignment of all proton and carbon signals, confirming the connectivity between the triazole ring and the alanine side chain. mdpi.com

Table 1: Representative NMR Data for Triazole and Alanine Moieties

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Triazole-H | ~8.0 - 9.0 |

| ¹H | α-H (Alanine) | ~3.5 - 4.5 |

| ¹H | β-CH₂ (Alanine) | ~4.0 - 5.0 |

| ¹³C | Triazole-C | ~140 - 155 |

| ¹³C | C=O (Carboxyl) | ~170 - 175 |

| ¹³C | α-C (Alanine) | ~50 - 60 |

| ¹³C | β-C (Alanine) | ~45 - 55 |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and specific instrumentation used.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound include:

N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the amino group and potentially the N-H of the triazole ring. ufv.br

C-H stretching: Bands around 2900-3100 cm⁻¹.

C=O stretching: A strong absorption band around 1700-1750 cm⁻¹ from the carboxylic acid group.

C=N and C=C stretching: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the triazole ring. ufv.br

N-H bending: Bands around 1600 cm⁻¹.

Attenuated Total Reflectance (ATR)-IR is a common sampling technique that simplifies the analysis of solid samples. The study of related triazole compounds by FTIR has been used to investigate interactions such as hydrogen bonding. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3400 | N-H stretch | Amino group, Triazole N-H |

| 2900-3100 | C-H stretch | Aliphatic C-H |

| 1700-1750 | C=O stretch | Carboxylic acid |

| 1500-1650 | C=N, C=C stretch | Triazole ring |

| ~1600 | N-H bend | Amino group |

Other Characterization Techniques

In addition to the primary spectroscopic and spectrometric methods, other techniques provide complementary information for a full characterization of this compound.

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in the compound. This data is used to confirm the empirical and molecular formula. For this compound (C₅H₈N₄O₂), the theoretical elemental composition is approximately:

Carbon: 38.46%

Hydrogen: 5.16%

Nitrogen: 35.88%

Oxygen: 20.49%

Experimental values from elemental analysis should closely match these theoretical percentages to support the proposed structure. ufv.br

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for confirming the structural integrity of 3-(1,2,4-Triazol-1-yl)-L-alanine, and what key parameters should be reported?

- Methodological Answer : Multidimensional NMR spectroscopy (¹H, ¹³C, and ¹⁵N) is critical for structural elucidation. Key parameters include chemical shifts (δ in ppm), coupling constants (J), and nuclear Overhauser effects (NOEs) to confirm stereochemistry. For example, in related triazole-containing amino acids, ¹H NMR resonances for the triazole protons typically appear at δ 7.8–8.5 ppm, while α-protons of the alanine backbone resonate at δ 3.5–4.2 ppm . X-ray crystallography (using software like WinGX) can resolve absolute configuration and intermolecular interactions .

Q. How is this compound implicated in plant-fungicide metabolic pathways, and what model systems are used to study this?

- Methodological Answer : The compound is a metabolite of myclobutanil, a triazole fungicide. Studies use in vitro plant cell cultures or hydroponic systems to track its formation via LC-MS/MS. Radiolabeled myclobutanil (e.g., ¹⁴C-labeled) is administered to monitor metabolic turnover, with tissue-specific extraction and purification protocols to isolate the metabolite . Arabidopsis thaliana mutants deficient in cytochrome P450 enzymes are often employed to validate biosynthetic pathways .

Advanced Research Questions

Q. What experimental strategies are used to assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 2–12) at 25–60°C for 24–72 hours. Degradation products are analyzed via reverse-phase HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) and identified using high-resolution mass spectrometry (HRMS). For example, acidic conditions (pH < 3) may hydrolyze the triazole ring, yielding L-alanine and 1,2,4-triazole derivatives, detectable by MS/MS fragmentation patterns .

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., enzyme source, substrate concentration). Standardization using recombinant enzymes (e.g., fungal CYP51 lanosterol demethylase) under controlled kinetic parameters (Km, Vmax) is recommended. Dose-response curves (IC₅₀ values) should be validated with positive controls like commercial fungicides. Confounding factors, such as cellular uptake efficiency, are addressed using radiolabeled tracers or membrane permeability assays .

Q. What advanced techniques are employed to study the interaction of this compound with fungal enzymes?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (KD) to target enzymes like CYP51. For structural insights, cryo-electron microscopy (cryo-EM) or molecular docking (software: AutoDock Vina) models the triazole moiety’s coordination with heme iron in the enzyme active site. Competitive inhibition assays using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) measure real-time activity .

Q. How can researchers design analogs of this compound to enhance selectivity for dopamine receptors, and what computational tools support this?

- Methodological Answer : Bioisosteric replacement of the triazole ring with tetrazole or imidazole groups is guided by molecular dynamics simulations (software: GROMACS). Pharmacophore modeling (e.g., Schrödinger Phase) identifies critical hydrogen-bonding and hydrophobic interactions. In vitro receptor binding assays (D3 vs. D2 receptors) use tritiated ligands (e.g., [³H]spiperone) to quantify selectivity ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.